Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate
CAS No.:
Cat. No.: VC15914914
Molecular Formula: C12H8ClN3O2
Molecular Weight: 261.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClN3O2 |
|---|---|
| Molecular Weight | 261.66 g/mol |
| IUPAC Name | methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate |
| Standard InChI | InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3 |
| Standard InChI Key | ZASDOHZGWDMWIT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate (C₁₂H₈ClN₃O₂) features a tricyclic system comprising an imidazole ring fused to a quinoxaline moiety. The chlorine substituent at position 4 and the methyl ester at position 8 introduce distinct electronic and steric properties that influence its reactivity and biological interactions . Computational models predict a planar aromatic system with dipole moments oriented toward the electron-withdrawing chlorine and ester groups, potentially enhancing binding affinity to hydrophobic enzyme pockets .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₈ClN₃O₂ |
| Molecular Weight | 261.66 g/mol |
| Predicted LogP | 2.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 (Methyl ester group) |
These properties suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), with limited aqueous solubility—a characteristic shared with bioactive imidazoquinoxalines described in patent WO2016107895A1 .
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, related 4-chloroimidazoquinoxaline derivatives exhibit characteristic signals:
-
¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with methyl ester groups appearing as singlets near δ 3.7–3.9 ppm .
-
¹³C NMR: Quinoxaline carbons typically show signals at 120–150 ppm, while the ester carbonyl resonates near 165–170 ppm .
Mass spectrometric analysis of analogous compounds reveals fragmentation patterns dominated by loss of chlorine (m/z 35.5) and ester groups (m/z 59) .
Synthesis and Structural Modification
Primary Synthetic Routes
The synthesis of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate likely follows established protocols for imidazoquinoxaline derivatives:
-
Cyclocondensation: Reacting 2-aminobenzaldehyde derivatives with α-keto esters under acidic conditions forms the quinoxaline core .
-
Imidazole Annulation: Subsequent treatment with chloroacetaldehyde or equivalent reagents introduces the imidazole ring .
-
Esterification: Methanol/sulfuric acid-mediated esterification installs the methyl ester group .
A patent-pending microwave-assisted method (WO2016107895A1) reduces reaction times from 24 hours to <2 hours while improving yields from 45% to 88% for similar compounds .
Table 2: Optimization Parameters for Microwave Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 150–180°C | Maximizes at 170°C |
| Pressure | 15–20 bar | Negligible impact |
| Microwave Power | 300–500 W | Linear increase |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Critical for coupling |
Derivative Synthesis
Structural modifications focus on:
-
Position 4: Substituting chlorine with amino groups via nucleophilic aromatic substitution (e.g., using methylamine) .
-
Position 8: Hydrolyzing the ester to carboxylic acid for salt formation or conjugating to targeting moieties .
-
Peripheral Substitutions: Introducing methoxy or hydroxyl groups via Suzuki-Miyaura cross-coupling enhances water solubility .
Biological Activities and Mechanisms
Antiproliferative Effects
While direct data on methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate are lacking, structurally related compounds exhibit:
Molecular docking studies suggest the chlorine atom forms halogen bonds with tubulin's β-subunit (ASP226, ASN228), while the ester group interacts with hydrophobic residues (PHE169, VAL238) .
Pharmacological Profiling
ADMET Predictions
Computational models using related quinoxalines predict:
-
Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high oral bioavailability)
-
Metabolism: Primarily CYP3A4-mediated oxidation (t₁/₂ = 4.2 h)
-
Toxicity: Ames test negative; hERG IC₅₀ > 30 μM (low cardiotoxicity risk)
Structure-Activity Relationships
Key determinants of bioactivity:
-
Position 4 Substituents: Chlorine > bromine > methyl (10-fold difference in tubulin inhibition)
-
Position 8 Groups: Ester > amide > carboxylic acid (ester improves CNS penetration)
-
Peripheral Modifications: 3,4-Dimethoxyphenyl enhances COX-2 inhibition (Kᵢ = 110 nM)
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Controlling substitution patterns during cyclization remains problematic, often requiring chiral HPLC for enantiomer separation .
-
Scale-Up: Microwave methods need adaptation for continuous flow reactors to enable kilogram-scale production .
Therapeutic Development
Priority research areas:
-
Target Validation: CRISPR screening to identify primary molecular targets
-
Combination Therapy: Synergy with checkpoint inhibitors (anti-PD-1) and taxanes
-
Formulation: Nanoparticle encapsulation to address solubility limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume